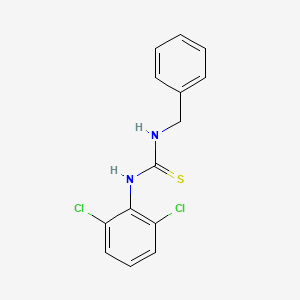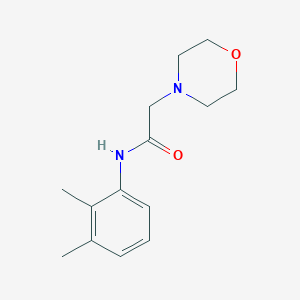![molecular formula C20H23NO4 B5671259 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5671259.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is of interest due to its relevance in organic chemistry and materials science, particularly in the synthesis of complex molecules and polymers with potential applications in various fields.
Synthesis Analysis
The synthesis of compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)acrylamide often involves multi-step chemical reactions. For example, Shinkre et al. (2008) detailed the synthesis of related compounds, showcasing methods that might be applicable to synthesizing the compound (Shinkre et al., 2008). These processes typically involve the formation of acrylamide derivatives through condensation reactions.
Molecular Structure Analysis
The molecular structure of related acrylamide compounds has been elucidated using techniques like X-ray crystallography. For instance, studies by Shinkre et al. (2008) provide insights into the crystal structures of E and Z isomers, which are crucial for understanding the stereochemistry and physical properties of such compounds (Shinkre et al., 2008).
Chemical Reactions and Properties
Compounds with the acrylamide moiety participate in various chemical reactions, including polymerization and cycloaddition reactions. For example, the copolymerization of ethylene and alkyl acrylates facilitated by nickel catalysts, as described by Xin et al. (2017), highlights the reactivity of acrylamide derivatives in creating polymers with high molecular weight and linear structures (Xin et al., 2017).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, crystal structure, and thermal behavior, are crucial for their applications. Studies like those by Chua et al. (2012) on poly[oligo(ethylene glycol) (meth)acrylamide]s demonstrate the importance of understanding these properties for designing biocompatible and thermoresponsive materials (Chua et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are fundamental for the practical use of acrylamide derivatives. The work on polymeric protecting groups by Gormanns and Ritter (1994) illustrates the role of acrylamide-based polymers in protecting amino groups during synthetic processes, showcasing the chemical versatility of acrylamide derivatives (Gormanns & Ritter, 1994).
Eigenschaften
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-17-7-5-4-6-16(17)9-11-20(22)21-13-12-15-8-10-18(24-2)19(14-15)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIQIWGSXDNBBJ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R*,4S*)-1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5671197.png)
![1-{6-amino-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B5671210.png)
![4-benzyl-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-2-one](/img/structure/B5671213.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-3-pyrrolidinol](/img/structure/B5671220.png)



![N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-3-yl)methyl]propanamide](/img/structure/B5671251.png)
![{(3R*,4R*)-4-(1-azepanylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5671256.png)
![6-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5671267.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methoxypyridine](/img/structure/B5671272.png)
![5-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5671274.png)